3-(2-Cyanophenyl)propanoic acid chemical properties
3-(2-Cyanophenyl)propanoic acid chemical properties
An In-depth Technical Guide to 3-(2-Cyanophenyl)propanoic Acid: Properties, Synthesis, and Applications for Drug Discovery
This guide provides a comprehensive technical overview of 3-(2-Cyanophenyl)propanoic acid (CAS No. 27916-43-4), a bifunctional organic molecule with significant potential in medicinal chemistry and drug development. As a specialized chemical intermediate, detailed public data is limited; therefore, this document synthesizes available information, predictive data, and logical chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, reactivity, and its promising applications as a molecular building block.
3-(2-Cyanophenyl)propanoic acid is a derivative of propanoic acid featuring a cyanobenzyl substituent at the 3-position. The ortho orientation of the cyano and propanoic acid groups on the phenyl ring creates a unique structural motif that imparts specific steric and electronic properties, making it a valuable scaffold for chemical library synthesis and as a linker in complex molecules.
The molecule's structure combines a carboxylic acid, a nitrile, and an aromatic ring. The carboxylic acid group (pKa ≈ 4.5) serves as a versatile handle for amide bond formation, esterification, or salt formation. The nitrile group is a stable but reactive functional group that can participate in various chemical transformations, including reduction to a primary amine or hydrolysis.
Table 1: Physicochemical Properties of 3-(2-Cyanophenyl)propanoic acid
| Property | Value | Source(s) |
| CAS Number | 27916-43-4 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.19 g/mol | [4] |
| Melting Point | 127 °C | [1] |
| Boiling Point | 343.5 ± 17.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 4.50 ± 0.10 (Predicted) | [1] |
| SMILES | C1=CC=C(C(=C1)CCC(=O)O)C#N | [3] |
| InChI | InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | [3] |
Spectroscopic Characterization (Predicted)
While specific, authenticated spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. Major suppliers note that analytical data is not routinely collected for this compound, requiring the buyer to confirm identity and purity.[4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct regions:
-
Aromatic Protons (δ ≈ 7.2-7.8 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling.
-
Aliphatic Protons (δ ≈ 2.6-3.2 ppm): The two methylene groups (-CH₂CH₂-) will appear as two distinct signals, likely triplets, due to coupling with each other. The CH₂ group adjacent to the aromatic ring (benzylic) would be expected at δ ≈ 3.0-3.2 ppm, while the CH₂ adjacent to the carboxyl group would be at δ ≈ 2.6-2.8 ppm.[5]
-
Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet characteristic of a carboxylic acid proton, which may exchange with D₂O.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[6]
-
C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).[6]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak at approximately 2220-2240 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ at m/z = 175. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments. Predicted values for common adducts include [M+H]⁺ at 176.07060 and [M-H]⁻ at 174.05604.[3]
Potential Synthetic Route
Proposed Synthesis Workflow: The synthesis would begin with a Knoevenagel or similar condensation reaction between 2-cyanobenzaldehyde and malonic acid (or its equivalent) to form 2-cyanocinnamic acid. The double bond of the resulting α,β-unsaturated acid is then selectively reduced.
Caption: Proposed synthesis workflow for 3-(2-Cyanophenyl)propanoic acid.
Representative Experimental Protocol:
-
Step 1: Synthesis of 3-(2-Cyanophenyl)acrylic acid. In a round-bottom flask, dissolve 2-cyanobenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic amount of piperidine. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC). Cool the mixture and acidify with aqueous HCl to precipitate the crude product. Filter and wash the solid to obtain 3-(2-cyanophenyl)acrylic acid.
-
Step 2: Hydrogenation. Prepare a solution of 3-(2-cyanophenyl)acrylic acid in a suitable solvent (e.g., ethanol or aqueous NaOH).[7] Add a catalytic amount of 10% palladium on charcoal (Pd/C).
-
Step 3: Reaction. Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel (e.g., to 60 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[7]
-
Step 4: Workup. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Step 5: Isolation. Acidify the filtrate with aqueous HCl to precipitate the final product, 3-(2-cyanophenyl)propanoic acid, as a solid.
-
Step 6: Purification. Collect the solid by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Causality: This two-step approach is advantageous because the starting materials are commercially available, and the reactions are generally high-yielding and robust. Catalytic hydrogenation is a clean and efficient method for selectively reducing the alkene double bond without affecting the aromatic ring or the nitrile group.
Chemical Reactivity and Derivatization Potential
The unique ortho-arrangement of the carboxylic acid and nitrile groups allows for a wide range of chemical transformations, making this molecule a versatile building block for creating complex chemical architectures.
Caption: Key derivatization pathways for 3-(2-Cyanophenyl)propanoic acid.
-
Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters, and acid chlorides. Amide coupling, using standard reagents like HATU or EDC/HOBt, is particularly relevant for attaching this molecule to peptides, linkers, or other amine-containing scaffolds.
-
Reactions at the Nitrile Group: The -C≡N group can be reduced to a primary amine (-CH₂NH₂), providing an orthogonal reactive site. This transformation is valuable for "growing" a molecule in a different direction or for introducing a basic center. Alternatively, the nitrile can be hydrolyzed to an amide or undergo cycloaddition with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples are sparse, the structure of 3-(2-Cyanophenyl)propanoic acid is highly analogous to building blocks used in cutting-edge therapeutic modalities. The general class of arylpropionic acids is well-known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[8][9]
PROTACs and Molecular Glues
The 4-cyano isomer, 3-(4-cyanophenyl)propanoic acid, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The propanoic acid moiety provides a connection point for the E3 ligase ligand, while the cyano group can be modified or used as an attachment point for the target protein ligand. By analogy, 3-(2-cyanophenyl)propanoic acid is an excellent candidate for constructing novel PROTAC linkers, with the ortho geometry potentially offering new exit vectors and improved conformational pre-organization.
Peptide Therapeutics
Cyanophenyl-containing amino acid derivatives are incorporated into therapeutic peptides to enhance their pharmacological properties.[11] The cyano group can improve metabolic stability and participate in specific binding interactions with target proteins. 3-(2-Cyanophenyl)propanoic acid can be used as a capping agent for the N-terminus of a peptide or, after reduction of its nitrile to an amine, as a scaffold to build upon.
Hazard Assessment and Safe Handling
A specific Safety Data Sheet (SDS) for 3-(2-Cyanophenyl)propanoic acid is not publicly available from major suppliers. Therefore, a hazard assessment must be inferred from its functional groups and data on closely related compounds.
-
Potential Hazards:
-
Skin and Eye Irritation: Carboxylic acids and aromatic nitriles can be irritating to the skin and eyes. Related compounds are classified as causing skin and serious eye irritation (H315, H319).[12]
-
Acute Toxicity: Some related cyano- and boronic acid-phenyl derivatives are listed as harmful or toxic if swallowed, in contact with skin, or if inhaled.
-
Respiratory Irritation: May cause respiratory irritation (H335).[12]
-
-
Recommended Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Self-Validating System: This cautious approach, treating the compound as potentially hazardous based on its chemical class, ensures a high margin of safety for laboratory personnel, which is a cornerstone of a trustworthy research environment.
References
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Ningbo Inno Pharmchem Co.,Ltd. Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. [Link]
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PrepChem.com. Synthesis of (c) 3-(3-Cyanophenyl)propanoic acid. [Link]
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Fisher Scientific. Propionic acid SAFETY DATA SHEET. [Link]
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PubChemLite. 3-(2-cyanophenyl)propanoic acid (C10H9NO2). [Link]
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NIST. Propanoic acid, 3-cyano-, methyl ester Mass Spectrum. [Link]
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PubChem. 3-Cyanopropanoic acid. [Link]
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Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]
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NIST. Propanoic acid, 3-cyano-, methyl ester IR Spectrum. [Link]
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BMRB. bmse000331 3-(2-Hydroxyphenyl)propionic Acid. [Link]
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ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
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NIH. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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Doc Brown's Chemistry. Proton NMR spectrum of propanoic acid. [Link]
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Suze Chemical. p-Phenetidine. [Link]
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